
Quinoline, 8-bromo-, 1-oxide
Overview
Description
Quinoline, 8-bromo-, 1-oxide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline itself is a fusion of a benzene ring and a pyridine nucleus, and it is known for its stability and reactivity. The addition of a bromine atom at the 8th position and an oxide group at the 1st position modifies its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 8-bromo-, 1-oxide, often involves the Skraup synthesis method. This method typically starts with aniline, glycerol, sulfuric acid, and an oxidizing agent. The reaction proceeds through the dehydration of glycerol to acrolein, followed by cyclization and oxidation steps to form quinoline .
For the specific synthesis of this compound, bromination of quinoline can be achieved by treating quinoline with bromine in the presence of a solvent like nitrobenzene. The bromination occurs at the 8th position due to the electron density distribution in the quinoline ring . The subsequent oxidation to form the 1-oxide can be carried out using oxidizing agents such as hydrogen peroxide or peracids .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale Skraup synthesis, followed by bromination and oxidation steps. The process is optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 8-bromo-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the oxide group, reverting it to a simpler quinoline derivative.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of quinoline or its simpler derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Quinoline, 8-bromo-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Quinoline, 8-bromo-, 1-oxide involves its interaction with molecular targets in biological systems. The bromine and oxide groups enhance its ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Quinoline, 8-bromo-, 1-oxide can be compared with other quinoline derivatives such as:
Quinoline, 8-chloro-, 1-oxide: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Quinoline, 8-fluoro-, 1-oxide: Fluorine substitution affects the compound’s electronic properties and its interaction with biological targets.
Quinoline, 8-methyl-, 1-oxide: The presence of a methyl group instead of a halogen alters the compound’s hydrophobicity and reactivity.
This compound is unique due to the specific electronic and steric effects imparted by the bromine atom, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
8-bromo-1-oxidoquinolin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-1-3-7-4-2-6-11(12)9(7)8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMSRJCCVQNZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)[N+](=CC=C2)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30524567 | |
| Record name | 8-Bromo-1-oxo-1lambda~5~-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30524567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90279-39-3 | |
| Record name | Quinoline, 8-bromo-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90279-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-1-oxo-1lambda~5~-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30524567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





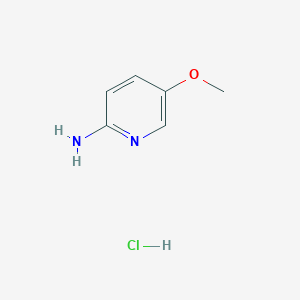
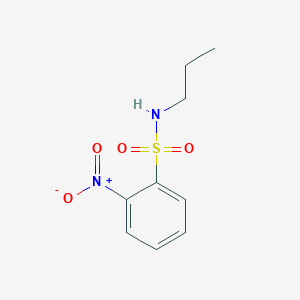
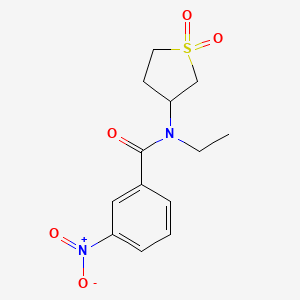
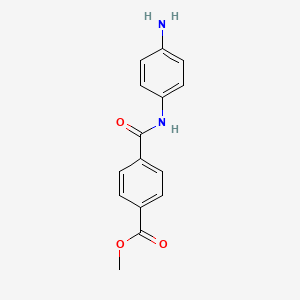
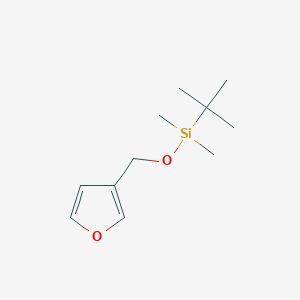
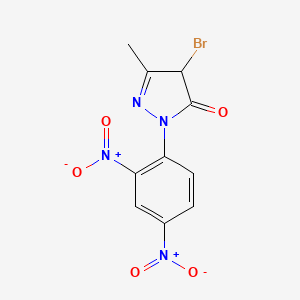
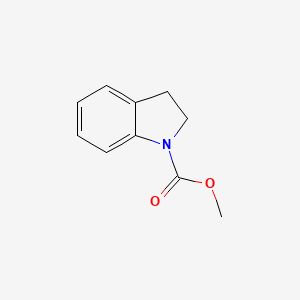
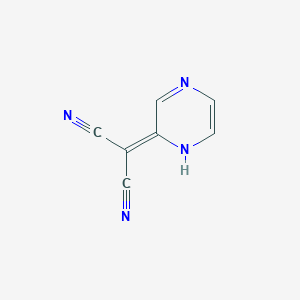
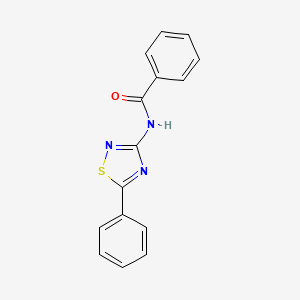

![6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B3058521.png)
